![molecular formula C21H21BrN2OS B2528099 2-[1-[(4-溴苯基)甲基]吲哚-3-基]硫代基-1-吡咯烷-1-基乙酮 CAS No. 681274-16-8](/img/structure/B2528099.png)
2-[1-[(4-溴苯基)甲基]吲哚-3-基]硫代基-1-吡咯烷-1-基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone" is a complex organic molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry and materials science. The molecule contains several functional groups, including an indole, a sulfanyl group, and a pyrrolidinyl moiety, which may contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of pyrrolo[1,2-b]cinnolin-10-one derivatives involves the reduction of acylpyrroles, which could be analogous to the synthesis of the pyrrolidinyl moiety in the target compound . Additionally, the synthesis of 3-aryl-2-sulfanylthienopyridines from aryl(halopyridinyl)methanones involves a multi-step process that includes the introduction of a sulfanyl group, which is also a key feature of the target compound . Furthermore, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates indicates the potential for constructing the pyrrole nucleus, which is relevant to the target compound's pyrrolidinyl group .
Molecular Structure Analysis
The molecular structure of the target compound likely exhibits a degree of rigidity due to the presence of the indole and pyrrolidinyl rings. The bromophenyl group may contribute to the overall electron density and could be involved in potential electrophilic aromatic substitution reactions. The sulfanyl group could act as a nucleophile or participate in the formation of disulfides under oxidizing conditions.
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from the reactivity of similar functional groups. The indole moiety is known to undergo electrophilic substitution at the 3-position, which is already substituted in the target compound . The sulfanyl group could be involved in nucleophilic substitution reactions or oxidation to form sulfones or sulfoxides . The pyrrolidinyl group could engage in reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the target compound are not provided, related compounds can offer some insights. The presence of the bromophenyl group suggests that the compound may have significant molecular weight and may exhibit higher melting points. The polar nature of the sulfanyl group and the potential for hydrogen bonding with the pyrrolidinyl nitrogen could affect the compound's solubility in various solvents . The compound's stability could be influenced by the presence of the sulfanyl group, which is susceptible to oxidation.
科学研究应用
吡咯和吲哚的硫化反应
- 研究结果:Gilow、Brown、Copeland 和 Kelly(1991 年)的研究重点是吡咯和吲哚的甲基硫化反应,这与合成类似于所讨论化合物的化合物有关。此过程可用于合成三取代和四取代吡咯和二取代吲哚,为创建具有潜在药理应用的复杂分子提供了一条途径 (H. M. Gilow 等人,1991 年)。
衍生物的合成和微生物学活性
- 研究结果:Miszke 等人(2008 年)描述了从类似化合物合成衍生物,展示了其在创建具有显著抑菌和抗结核活性的物质方面的潜力 (A. Miszke 等人,2008 年)。
3-芳基-2-硫代噻吩并吡啶的合成
- 研究结果:Kobayashi、Suzuki 和 Egara(2013 年)的研究涉及 3-芳基-2-硫代噻吩并吡啶的合成,其结构与所讨论的化合物相似。这项研究有助于理解此类化合物的化学反应和性质 (K. Kobayashi 等人,2013 年)。
3-杂芳基硫代喹啉衍生物的合成
- 研究结果:Chitra 等人(2011 年)合成了 3-杂芳基硫代喹啉衍生物,已显示出体外抗结核活性。这突出了类似化合物在药物化学中的潜力 (Selvam Chitra 等人,2011 年)。
潜在抗白三烯能药物的合成
- 研究结果:Jampílek 等人(2004 年)讨论了具有作为抗白三烯能药物潜力的化合物的合成,表明此类化学结构在治疗应用中的广泛范围 (J. Jampílek 等人,2004 年)。
选择性丁酰胆碱酯酶抑制剂的发现
- 研究结果:Jiang 等人(2019 年)基于类似结构设计和合成了选择性丁酰胆碱酯酶抑制剂。这些抑制剂还显示出抗 Aβ 聚集活性,强调了此类化合物在神经退行性疾病研究中的潜力 (Cheng-Shi Jiang 等人,2019 年)。
未来方向
The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by indole derivatives . Additionally, more research could be conducted to determine its exact synthesis process, molecular structure, and physical and chemical properties.
作用机制
Indole Derivatives and Their Biological Potential
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
Target of Action
This makes them useful in developing new therapeutic derivatives .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with. Some indole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors to modulate their activity .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, making them potentially useful as antiviral agents .
Pharmacokinetics
The pharmacokinetics of indole derivatives can also vary greatly. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by the specific structure of the indole derivative .
Result of Action
The result of the action of indole derivatives can include a variety of effects at the molecular and cellular level, depending on their specific mode of action and the biochemical pathways they affect .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules .
属性
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2OS/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)26-15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESUIRZTMIDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

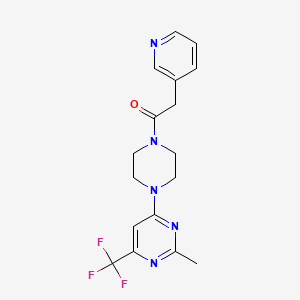
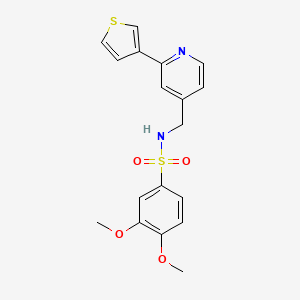
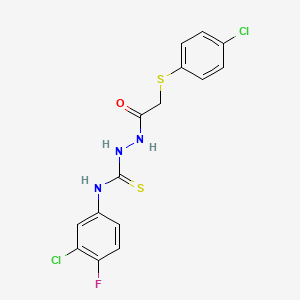
![ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2528023.png)
![{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2528024.png)
![1-(4-Ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2528025.png)
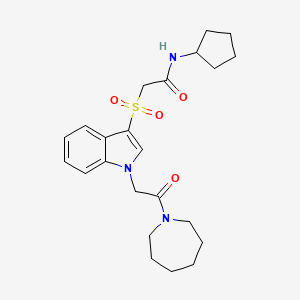
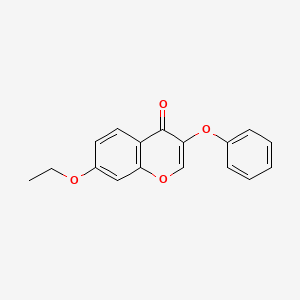
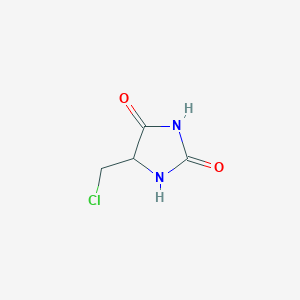
![N-(3-ethoxypropyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2528031.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2528034.png)
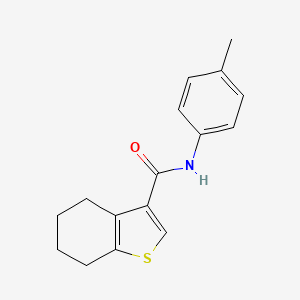
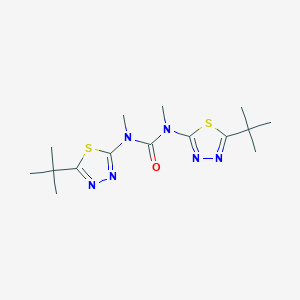
![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)